molecular formula C21H17N5O2 B3267023 4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide CAS No. 440330-47-2

4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B3267023
CAS No.: 440330-47-2
M. Wt: 371.4 g/mol
InChI Key: TZESXRMGLLSOJO-UHFFFAOYSA-N
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Description

The compound “4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide” is a benzotriazine derivative. Benzotriazines are a class of organic compounds that contain a benzene ring fused to a triazine ring . They are used in various fields, including pharmaceuticals and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzotriazine ring, a pyridine ring, and a benzamide group. The benzotriazine ring is a six-membered ring with three nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzotriazine, pyridine, and benzamide groups. The nitrogen atoms in these rings could potentially act as nucleophiles in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially increase its polarity .

Future Directions

The study of benzotriazine derivatives is an active area of research, particularly in the development of new pharmaceuticals . This compound, with its combination of a benzotriazine ring, a pyridine ring, and a benzamide group, could potentially be of interest in this field.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide plays a crucial role in biochemical reactions, particularly as a modulator of GPR139 . This compound interacts with enzymes such as α-glucosidase, where it acts as an inhibitor . The nature of these interactions involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. Additionally, the compound has been shown to interact with various proteins, influencing their function and stability.

Cellular Effects

The effects of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involving GPR139 . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound’s inhibition of α-glucosidase can affect glucose metabolism, leading to altered cellular energy dynamics . Additionally, the compound has shown potential anti-tumor activity by affecting cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as α-glucosidase, inhibiting their activity . This inhibition is achieved through competitive binding, where the compound mimics the enzyme’s natural substrate. Additionally, the compound’s interaction with GPR139 involves agonistic binding, leading to receptor activation and downstream signaling effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro studies has demonstrated sustained inhibition of target enzymes and consistent modulation of cellular pathways .

Dosage Effects in Animal Models

The effects of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide vary with different dosages in animal models. At lower doses, the compound effectively modulates target enzymes and receptors without causing significant adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications of the compound.

Metabolic Pathways

4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with cellular pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization within cells is influenced by its interactions with intracellular proteins, which can affect its accumulation and activity .

Subcellular Localization

The subcellular localization of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide is critical for its function. The compound is predominantly localized in the cytoplasm, where it interacts with enzymes and signaling proteins . Additionally, post-translational modifications such as phosphorylation can influence its targeting to specific cellular compartments, enhancing its activity and stability .

Properties

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c27-20(23-13-17-5-3-4-12-22-17)16-10-8-15(9-11-16)14-26-21(28)18-6-1-2-7-19(18)24-25-26/h1-12H,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZESXRMGLLSOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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